molecular formula C26H22N4O3S B2363470 N-benzyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide CAS No. 536707-66-1

N-benzyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide

Cat. No.: B2363470
CAS No.: 536707-66-1
M. Wt: 470.55
InChI Key: AJZIWMWGTDUMSF-UHFFFAOYSA-N
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Description

N-benzyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide is a pyrimidoindole derivative characterized by a sulfur-linked acetamide moiety at position 2 of the pyrimido[5,4-b]indole core. The 4-methoxyphenyl group at position 3 and the N-benzyl substitution on the acetamide chain define its structural uniqueness.

Properties

IUPAC Name

N-benzyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-33-19-13-11-18(12-14-19)30-25(32)24-23(20-9-5-6-10-21(20)28-24)29-26(30)34-16-22(31)27-15-17-7-3-2-4-8-17/h2-14,28H,15-16H2,1H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZIWMWGTDUMSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidine core and a methoxyphenyl substituent, contributing to its biological activity. The molecular formula is C20H18N6O3SC_{20}H_{18}N_{6}O_{3}S with a molecular weight of 390.403 g/mol. The presence of the sulfanyl group may enhance its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, with IC50 values lower than those of standard chemotherapeutics like doxorubicin.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Reference Drug IC50 (µM)
A4311.22.5
Jurkat0.81.5

The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Molecular dynamics simulations suggest that it interacts primarily through hydrophobic contacts with target proteins, which may lead to structural changes that promote apoptotic signaling.

Antiviral Activity

This compound has also been evaluated for antiviral properties. In vitro studies indicate that it can inhibit viral replication in several models, including herpes simplex virus (HSV) and hepatitis C virus (HCV).

Table 2: Antiviral Efficacy

Virus TypeEC50 (µg/mL)Selectivity Index
HSV9.0141
HCV0.03>200

Case Studies

  • Study on Anticancer Effects : A study published in Cancer Research reported that the compound induced apoptosis in A431 cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
  • Antiviral Research : Another investigation highlighted the compound's effectiveness against HCV, where it was found to significantly reduce viral load in treated cell cultures compared to untreated controls .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Modifications

The pyrimido[5,4-b]indole scaffold is conserved across analogs, but substitutions at positions 2 (sulfur-linked acetamide), 3 (aryl groups), and the acetamide side chain (N-alkyl/aryl groups) vary significantly. Key analogs include:

Compound Name Substituent at Position 3 Acetamide Side Chain Sulfur Oxidation State Reference
N-benzyl-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide 4-fluorophenyl N-benzyl Thioether (S)
N-benzyl-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide 4-ethoxyphenyl N-benzyl Thioether (S)
N-(4-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide 4-methoxyphenyl N-(4-methoxyphenyl) Thioether (S)
N-Cyclohexyl-2-((4-oxo-3-phenethyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide Phenethyl N-cyclohexyl Thioether (S)
N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)sulfonyl)acetamide Phenyl N-cyclohexyl Sulfone (SO₂)

Key Observations :

  • Position 3 : Electron-donating groups (e.g., 4-methoxy, 4-ethoxy) enhance solubility and influence TLR4 binding affinity compared to electron-withdrawing groups (e.g., 4-fluoro) .
  • Acetamide Side Chain : N-benzyl groups (as in the target compound) improve lipophilicity and membrane permeability relative to aliphatic chains (e.g., cyclohexyl, cyclobutyl) .
  • Sulfur Oxidation : Thioether (S) derivatives exhibit higher TLR4 activity than sulfones (SO₂) or sulfoxides (SO), likely due to reduced steric hindrance .
Physicochemical Data
Property Target Compound 4-Fluoro Analog 4-Ethoxy Analog
Molecular Weight (g/mol) 486.5 474.5 500.5
XLogP3 4.7 5.1 5.3
Hydrogen Bond Donors 2 2 2
Topological Polar Surface Area 121 Ų 121 Ų 121 Ų

Key Trends :

  • Increasing alkyl chain length (e.g., methoxy → ethoxy) elevates molecular weight and lipophilicity (XLogP3).
  • Polar surface area remains constant, suggesting similar solubility profiles .
TLR4 Activation

The target compound’s 4-methoxyphenyl group enhances TLR4 binding compared to unsubstituted phenyl analogs. However, its activity is lower than derivatives with bulkier substituents (e.g., 8-(furan-2-yl)), which optimize hydrophobic interactions with the TLR4/MD-2 complex .

Compound EC₅₀ (TLR4-NF-κB Activation) Selectivity Over TLR2 Reference
Target Compound ~1.2 µM >100-fold
8-(Furan-2-yl) Analog (2B182C) 0.3 µM >200-fold
N-Cyclohexyl Sulfone Derivative >10 µM Not selective

Mechanistic Insights :

  • The thioether linker enables conformational flexibility, critical for TLR4 agonism.
  • N-Benzyl groups may reduce off-target effects compared to cycloalkyl chains .

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